molecular formula C11H20O3 B13279419 Methyl 1-(2-hydroxypropan-2-yl)cyclohexane-1-carboxylate

Methyl 1-(2-hydroxypropan-2-yl)cyclohexane-1-carboxylate

Cat. No.: B13279419
M. Wt: 200.27 g/mol
InChI Key: UDGWYVQHIOMAQP-UHFFFAOYSA-N
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Description

Methyl 1-(2-hydroxypropan-2-yl)cyclohexane-1-carboxylate is an organic compound with the molecular formula C11H20O3 and a molecular weight of 200.27 g/mol . This compound is characterized by a cyclohexane ring substituted with a methyl ester group and a hydroxypropan-2-yl group. It is primarily used in research and development settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(2-hydroxypropan-2-yl)cyclohexane-1-carboxylate typically involves the esterification of cyclohexane-1-carboxylic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of high-purity reagents and controlled reaction conditions is crucial to minimize impurities and by-products .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(2-hydroxypropan-2-yl)cyclohexane-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 1-(2-hydroxypropan-2-yl)cyclohexane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential cytoprotective properties against oxidative stress.

    Medicine: Explored for its antioxidant properties and potential therapeutic benefits.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects primarily through its antioxidant properties. It scavenges reactive oxygen species (ROS) and inhibits lipid peroxidation, thereby protecting cells from oxidative damage. The molecular targets include intracellular glutathione (GSH) and various ROS .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-(2-hydroxypropan-2-yl)cyclohexane-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its dual role as an antioxidant and a synthetic intermediate makes it valuable in various research fields .

Biological Activity

Methyl 1-(2-hydroxypropan-2-yl)cyclohexane-1-carboxylate is an organic compound classified as an ester, with the molecular formula C11_{11}H20_{20}O3_3 and a molecular weight of 200.27 g/mol. This compound features a cyclohexane backbone substituted with a carboxylate group and a tertiary alcohol moiety, which contributes to its unique chemical reactivity and biological activity.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

Molecular Structure C11H20O3\text{Molecular Structure }\text{C}_{11}\text{H}_{20}\text{O}_{3}

This compound exhibits characteristics typical of esters, including potential for hydrolysis and reactivity with nucleophiles due to the presence of the carboxylate group.

Antioxidant Properties

Recent studies have highlighted the antioxidant potential of compounds structurally related to this compound. For instance, a related compound, 4-(2-hydroxypropan-2-yl)-1-methylcyclohexane-1,2-diol (HPMCD), demonstrated significant free radical scavenging activity. HPMCD exhibited IC50_{50} values in the nanomolar range for scavenging superoxide, hydroxyl radicals, and lipid peroxides, suggesting that similar compounds may possess protective effects against oxidative stress .

Cytoprotective Effects

In vitro studies have indicated that compounds with similar structural features can prevent cytotoxicity induced by xenobiotics. HPMCD was shown to maintain intracellular glutathione levels and inhibit lipid peroxidation, which are critical mechanisms in cytoprotection against oxidative damage . This suggests that this compound may exhibit comparable cytoprotective properties.

Synthesis and Evaluation

This compound can be synthesized through various methods, impacting its yield and purity. The choice of synthesis method is crucial for applications in pharmacology and biochemistry .

Table 1: Comparison of Biological Activities

Compound NameStructureKey Biological Activities
This compoundC11_{11}H20_{20}O3_3Potential antioxidant and cytoprotective effects
4-(2-hydroxypropan-2-yl)-1-methylcyclohexane-1,2-diol (HPMCD)C10_{10}H18_{18}O3_3Strong free radical scavenger; protects against oxidative stress
Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylateC12_{12}H17_{17}N3_{3}O3_3Antioxidant; used in drug synthesis

Implications for Drug Development

The structural characteristics of this compound suggest its potential as a lead compound for the development of new therapeutic agents targeting oxidative stress-related diseases. Its ability to act as an antioxidant and cytoprotective agent positions it favorably within the realm of drug discovery.

Properties

Molecular Formula

C11H20O3

Molecular Weight

200.27 g/mol

IUPAC Name

methyl 1-(2-hydroxypropan-2-yl)cyclohexane-1-carboxylate

InChI

InChI=1S/C11H20O3/c1-10(2,13)11(9(12)14-3)7-5-4-6-8-11/h13H,4-8H2,1-3H3

InChI Key

UDGWYVQHIOMAQP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1(CCCCC1)C(=O)OC)O

Origin of Product

United States

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